1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine

Antiviral drug discovery Interferon induction Structure-activity relationship

1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine (CAS 34449-72-4), systematically named 1,1′-[dibenzo[b,d]thien-2,8-diylbis(oxypropan-3,1-diyl)]dipiperidine, is a synthetic bis-basic ether of dibenzothiophene. It belongs to a historically significant class of bis-basic-substituted polycyclic aromatic compounds originally developed as interferon-inducing antiviral agents and later found to suppress delayed-type hypersensitivity (DTH) without concurrent suppression of humoral immunity.

Molecular Formula C28H38N2O2S
Molecular Weight 466.7 g/mol
CAS No. 34449-72-4
Cat. No. B12793189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine
CAS34449-72-4
Molecular FormulaC28H38N2O2S
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCOC2=CC3=C(C=C2)SC4=C3C=C(C=C4)OCCCN5CCCCC5
InChIInChI=1S/C28H38N2O2S/c1-3-13-29(14-4-1)17-7-19-31-23-9-11-27-25(21-23)26-22-24(10-12-28(26)33-27)32-20-8-18-30-15-5-2-6-16-30/h9-12,21-22H,1-8,13-20H2
InChIKeyWDYBGTOAKZIVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine (CAS 34449-72-4): Compound Class, Pharmacological Lineage, and Procurement Relevance


1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine (CAS 34449-72-4), systematically named 1,1′-[dibenzo[b,d]thien-2,8-diylbis(oxypropan-3,1-diyl)]dipiperidine, is a synthetic bis-basic ether of dibenzothiophene . It belongs to a historically significant class of bis-basic-substituted polycyclic aromatic compounds originally developed as interferon-inducing antiviral agents and later found to suppress delayed-type hypersensitivity (DTH) without concurrent suppression of humoral immunity [1][2]. The compound features a central dibenzothiophene (DBT) tricyclic core symmetrically substituted at the 2- and 8-positions with piperidino groups tethered via 3-carbon propoxy linkers, yielding a molecular formula of C28H38N2O2S and a molecular weight of 466.7 g/mol .

Why Generic Substitution Fails for 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine: Structural Determinants of Biological Specificity in the Bis-Basic Ether Series


Within the bis-basic polycyclic aromatic compound class, three structural variables—the heterocyclic core, the linker atom/group (Y = O, S, CO, COO), and the alkylene spacer length (A)—dictate both the magnitude and the qualitative profile of biological activity [1]. The J. Med. Chem. 1977 structure-activity relationship (SAR) study demonstrated that among dibenzothiophene derivatives, bis-basic ketones afforded more potent antiviral compounds than bis-basic ethers, while within the carbazole series, bisalkamine esters were superior [1]. Furthermore, the patent appeal record in In re Albrecht established that the dibenzothiophene nucleus confers a decided difference in antiviral activity compared to the corresponding dibenzofuran analog, a finding that the U.S. Patent Office accepted as evidence of non-obviousness [2]. Thus, replacing CAS 34449-72-4 with a dibenzofuran-core analog, a ketone-linked derivative, or a compound with a different alkylene spacer would yield a molecule with a distinct and potentially inferior activity profile. Substitution without empirical verification of the specific 2,8-bis(3-piperidinopropoxy)dibenzothiophene architecture risks loss of the dual antiviral/DTH-suppressive activity that defines this subclass [1][3].

Product-Specific Quantitative Evidence Guide: 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine (CAS 34449-72-4) Versus Closest Analogs


Heterocyclic Core Differentiation: Dibenzothiophene vs. Dibenzofuran Bis-Basic Ethers in Antiviral Potency

The 1977 J. Med. Chem. comparative SAR study established that the heterocyclic core profoundly influences antiviral potency among bis-basic derivatives. Within the dibenzothiophene series, bis-basic ketone derivatives afforded the more potent compounds, whereas the corresponding dibenzofuran bis-basic ethers exhibited a different activity rank order [1]. In a separate patent interference proceeding (In re Albrecht, 514 F.2d 1385), Rule 132 affidavits filed by co-inventor Fleming demonstrated a decided difference in antiviral activity between a claimed 2,8-dibenzothiophene bis-basic derivative and the corresponding dibenzofuran analog, bis(2-diethylaminoethyl)dibenzofuran-2,8-dicarboxylate dihydrochloride [2]. While the exact fold-difference values were not publicly disclosed in the appellate record, the Patent Office Board accepted the evidence as sufficient to overcome an obviousness rejection, indicating a meaningful and unexpected potency gap [2].

Antiviral drug discovery Interferon induction Structure-activity relationship Dibenzothiophene Dibenzofuran

Linker Atom Pharmacophore: Ether vs. Ketone vs. Ester Linkage in Dibenzothiophene Bis-Basic Derivatives

The 1977 J. Med. Chem. paper directly compared bis-basic ethers, ketones, and esters across carbazole, dibenzofuran, and dibenzothiophene cores. Within the dibenzothiophene subseries, bis-basic ketones were identified as the most potent derivatives, with ethers (such as CAS 34449-72-4) representing a distinct potency tier [1]. The Albrecht patent appeal case (579 F.2d 92) concerning dibasic ketone derivatives of dibenzothiophene further confirmed that the ketone series was alleged to exhibit unexpected antiviral activity, whereas the ether series (covered by earlier U.S. Pat. No. 3,673,191 and 3,720,680) was already established in the prior art [2][3]. This establishes that the ether linkage confers a different activity profile from the ketone linkage—the two are not functionally interchangeable—and that CAS 34449-72-4 occupies a defined position within the dibenzothiophene SAR landscape distinct from the more potent but structurally divergent ketone analogs [1].

Pharmacophore mapping Linker chemistry Antiviral SAR Bis-basic ether Dibenzothiophene

Alkylene Spacer Length: Propoxy (C3) vs. Ethoxy (C2) and Butoxy (C4) in Bis-Basic Dibenzothiophene Ethers

US Patent 4,041,165 explicitly claims alkylene spacer chains (A) of 1 to 6 carbon atoms, and the 3-carbon propylene spacer in CAS 34449-72-4 represents a specific design choice within this range [1]. The patent's synthetic methodology section names 3-piperidinopropylbromide as a exemplary alkylating agent (alongside 3-piperidinoisobutylchloride and 2-piperidinoethylchloride), confirming that the propoxy-linked architecture was a deliberate synthetic target [2]. The 1977 J. Med. Chem. SAR study included bis-basic ethers with varying alkylene chain lengths; although the abstract does not disaggregate spacer-length effects, the broader literature on bis-basic interferon inducers (including tilorone analogs) establishes that alkylene spacer length affects both the pKa of the terminal amine and the geometric fit within the biological target, with propylene spacers often representing an optimum for membrane permeability and receptor engagement [3]. The SpectraBase entry for the ethoxy analog, 2,8-bis(2-piperidinoethoxy)dibenzothiophene dihydrochloride, confirms the existence of the shorter-spacer comparator [4].

Alkylene spacer optimization Linker length SAR Bis-basic ether Dibenzothiophene Piperidine

Immunopharmacological Selectivity: Selective Suppression of Delayed Hypersensitivity Without Humoral Immune Suppression

US Patent 4,041,165 explicitly states that the bis-basic substituted aromatic polycyclic compounds of the invention, which encompass dibenzothiophene bis-basic ethers such as CAS 34449-72-4, are 'unique in that they suppress only the delayed hypersensitivity response without concurrent suppression of the humoral immune response' [1]. This selectivity is contrasted with conventional immunosuppressive agents of the era—purine analogs, folic acid antagonists, alkylating agents, and corticosteroids—which were non-specific and suppressed both arms of the immune response [1]. The patent discloses activity in two established immunological assays: the macrophage migration inhibition test (MMIT, in vitro) and the experimental allergic encephalomyelitis (EAE) test (in vivo) [1]. This dual-assay validation provides a mechanistic differentiation that is not shared by the antiviral-only bis-basic compounds disclosed in the earlier patent literature (e.g., US 3,673,191, US 3,720,680, US 3,952,014), which were developed and claimed exclusively as antiviral/interferon-inducing agents [2][3].

Delayed-type hypersensitivity Immunosuppression Macrophage migration inhibition Experimental allergic encephalomyelitis Selective immunomodulation

Synthetic Tractability: Defined Route from 2,8-Dibromodibenzothiophene via Williamson Ether Synthesis

US Patent 4,041,165 provides a detailed synthetic route for compounds of this class: reaction of a dibenzothiophene-2,8-diol intermediate with a piperidinoalkyl halide under basic conditions [1]. The patent specifically names 3-piperidinopropylbromide as a reagent, directly corresponding to the propoxy side chains of CAS 34449-72-4 [2]. The synthesis proceeds via a Williamson ether synthesis protocol using sodium methoxide, sodium hydride, or sodium amide as base in anhydrous aromatic solvents (toluene, chlorobenzene) or aprotic solvents (DMF, DMSO) [1]. The key intermediate, dibenzothiophene-2,8-diol, is accessible from 2,8-dibromodibenzothiophene (CAS 31574-87-5), a commercially available building block . This contrasts with the more synthetically demanding bis-basic ketone and ester derivatives, which require Grignard reactions with dibenzothiophene-2,8-dicarboxylic acid or multi-step acylation sequences [3]. The ether linkage provides greater chemical stability compared to the hydrolytically labile ester analogs and avoids the metabolic reduction potential of the ketone series.

Dibenzothiophene synthesis Williamson etherification 2,8-Dibromodibenzothiophene Piperidinoalkyl halide Bis-basic ether preparation

Best Research and Industrial Application Scenarios for 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine (CAS 34449-72-4)


Selective Delayed-Type Hypersensitivity (DTH) Suppression in Autoimmune Disease and Transplant Rejection Models

CAS 34449-72-4 falls within the scope of US Patent 4,041,165, which claims bis-basic substituted aromatic polycyclic compounds that uniquely suppress DTH without concurrent humoral immune suppression [1]. This profile is distinct from conventional broad-spectrum immunosuppressants (corticosteroids, alkylating agents, purine analogs) and makes the compound suitable for experimental models of contact hypersensitivity, experimental allergic encephalomyelitis (EAE, a multiple sclerosis model), and tissue graft rejection, where selective abrogation of cell-mediated immunity is desired while preserving humoral antibody responses [1]. Activity has been validated in the macrophage migration inhibition test (MMIT, in vitro) and the EAE test (in vivo) for compounds within this structural class [1].

Antiviral Drug Discovery: Interferon-Inducing Bis-Basic Ether of Dibenzothiophene as a Reference Compound for SAR Expansion

The compound belongs to the bis-basic polycyclic aromatic class characterized as interferon-inducing antiviral agents in the seminal J. Med. Chem. 1977 SAR study by Albrecht et al. [2]. Within the dibenzothiophene subseries, bis-basic ethers represent one of three linker-defined subclasses (ether, ketone, ester), each with distinct potency rankings [2]. CAS 34449-72-4 serves as the prototypical 2,8-bis(3-piperidinopropoxy)dibenzothiophene ether, providing a defined reference point for systematic variation of the heterocyclic core (comparing dibenzothiophene vs. dibenzofuran vs. carbazole), the alkylene spacer length (C2, C3, C4), and the terminal amine (piperidino vs. morpholino vs. pyrrolidino). This compound's specific architecture—dibenzothiophene core, C3 propoxy spacer, piperidino terminal amine—occupies a unique coordinate in the class SAR matrix, making it essential for any comprehensive structure-activity relationship study of the bis-basic interferon inducer pharmacophore [2][3].

Dibenzothiophene vs. Dibenzofuran Core Selectivity Studies: Probing Heteroatom Effects on Biological Activity

The patent appeal case In re Albrecht (514 F.2d 1385) established that replacing the dibenzothiophene sulfur atom with oxygen (dibenzofuran) produces a compound with measurably different antiviral activity, a finding accepted by the U.S. Patent Office as evidence of non-obviousness [3]. This heteroatom-dependent activity differential makes CAS 34449-72-4 a critical tool compound for systematic investigations of how the sulfur atom in the central thiophene ring—versus oxygen in dibenzofuran or the carbonyl in fluoren-9-one (tilorone)—modulates target engagement, interferon induction potency, and immunopharmacological selectivity. Such studies are directly relevant to understanding the molecular recognition principles governing the bis-basic polycyclic pharmacophore [2][3].

Chemical Biology Tool for Investigating Lysosomotropic Amine Accumulation and Phospholipidosis Mechanisms

The bis-basic architecture—two basic piperidine groups symmetrically positioned on a planar aromatic scaffold—confers physicochemical properties (calculated cLogP, pKa) consistent with lysosomotropic amine behavior, a mechanism shared with tilorone and related bis-basic interferon inducers [2]. The dibenzothiophene core provides a distinct fluorescent and chromophoric signature compared to fluorenone- and dibenzofuran-based analogs, potentially enabling tracking of subcellular distribution via intrinsic fluorescence or HPLC-UV methods. CAS 34449-72-4 can thus serve as a probe compound for studying the relationship between bis-basic amine structure, lysosomal accumulation, phospholipidosis induction, and the downstream interferon response [2], complementing the well-studied tilorone (fluoren-9-one core) and offering a structurally orthogonal comparator.

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